molecular formula C10H12N4O2S B2908222 N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide CAS No. 2320445-10-9

N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide

Cat. No.: B2908222
CAS No.: 2320445-10-9
M. Wt: 252.29
InChI Key: XRUQCQUCLWHDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide is a chemical compound with a complex structure that includes a thiazole ring, an imidazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate cellular processes. Its ability to interact with specific molecular targets makes it useful in biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features may contribute to the development of drugs with specific biological activities.

Industry: In the industrial sector, the compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

  • N-((2,4-dimethylthiazol-5-yl)methyl)thiophene-2-sulfonamide

  • N-((2,4-dimethylthiazol-5-yl)methyl)methanesulfonamide

  • 2-(2,4-dimethylthiazol-5-yl)quinoline-4-carboxylic acid

Uniqueness: N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity profile make it distinct from other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-oxo-1,3-dihydroimidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-5-8(17-6(2)13-5)4-11-9(15)7-3-12-10(16)14-7/h3H,4H2,1-2H3,(H,11,15)(H2,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUQCQUCLWHDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNC(=O)C2=CNC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.